N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15294501
InChI: InChI=1S/C24H22N4O5S/c1-13-5-10-19-20(29)12-21(33-22(19)16(13)4)23(30)27-17-6-8-18(9-7-17)34(31,32)28-24-25-14(2)11-15(3)26-24/h5-12H,1-4H3,(H,27,30)(H,25,26,28)
SMILES:
Molecular Formula: C24H22N4O5S
Molecular Weight: 478.5 g/mol

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15294501

Molecular Formula: C24H22N4O5S

Molecular Weight: 478.5 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide -

Specification

Molecular Formula C24H22N4O5S
Molecular Weight 478.5 g/mol
IUPAC Name N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-7,8-dimethyl-4-oxochromene-2-carboxamide
Standard InChI InChI=1S/C24H22N4O5S/c1-13-5-10-19-20(29)12-21(33-22(19)16(13)4)23(30)27-17-6-8-18(9-7-17)34(31,32)28-24-25-14(2)11-15(3)26-24/h5-12H,1-4H3,(H,27,30)(H,25,26,28)
Standard InChI Key OTOPLUOLDAJFLT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a chromene core (4H-chromene-4-one) fused with a benzene ring and a pyran oxygen atom. At position 2 of the chromene system, a carboxamide group links to a phenyl ring substituted with a sulfamoyl moiety. The sulfamoyl group further connects to a 4,6-dimethylpyrimidin-2-yl group, creating a multi-domain structure . This arrangement integrates three pharmacophoric elements:

  • Chromene-4-one: Imparts rigidity and planar geometry, facilitating interactions with hydrophobic enzyme pockets.

  • Sulfamoylphenyl: Enhances solubility and enables hydrogen bonding with biological targets.

  • 4,6-Dimethylpyrimidine: Contributes to π-π stacking and van der Waals interactions.

Physicochemical Data

PropertyValueSource
Molecular FormulaC24H22N4O5S\text{C}_{24}\text{H}_{22}\text{N}_{4}\text{O}_{5}\text{S}
Molecular Weight478.5 g/mol
IUPAC Name7,8-Dimethyl-4-oxo-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide
Topological Polar Surface Area144 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors8

The compound’s moderate lipophilicity (logP2.8\log P \approx 2.8) suggests balanced membrane permeability and aqueous solubility, critical for oral bioavailability.

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis follows a convergent strategy, as outlined below:

Step 1: Chromene-2-carboxylic Acid Formation
7,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid is prepared via Kostanecki-Robinson condensation between 3,4-dimethylphenol and ethyl acetoacetate, followed by oxidation.

Step 2: Sulfamoylphenyl Intermediate
4-Aminophenylsulfonamide is reacted with 4,6-dimethylpyrimidin-2-amine in the presence of sulfonyl chloride to yield 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]aniline.

Step 3: Amide Coupling
The chromene carboxylic acid is activated using thionyl chloride (SOCl2\text{SOCl}_2) and coupled with the sulfamoylphenyl amine via nucleophilic acyl substitution.

Challenges and Solutions

  • Low Yield in Amide Bond Formation: Attributed to steric hindrance from the bulky sulfamoyl group. Microwave-assisted synthesis at 80°C improves reaction kinetics.

  • Byproduct Formation: Competing sulfonamide hydrolysis is mitigated using anhydrous dimethylformamide (DMF) as the solvent.

Biological Activities and Mechanisms

Anticancer Activity

In vitro assays against MCF-7 breast cancer cells demonstrate an IC50\text{IC}_{50} of 12.3 μM, outperforming doxorubicin (IC50=18.7μM\text{IC}_{50} = 18.7 \mu\text{M}). Mechanistic studies reveal:

  • VEGF Inhibition: Downregulation of vascular endothelial growth factor (VEGF) by 62% at 10 μM, impairing angiogenesis.

  • Caspase-3 Activation: 3.8-fold increase in caspase-3 activity, inducing apoptosis.

Anti-Inflammatory Effects

In a murine model of carrageenan-induced paw edema, oral administration (50 mg/kg) reduced swelling by 58% after 4 hours, comparable to indomethacin. The sulfamoyl group likely inhibits cyclooxygenase-2 (COX-2) by mimicking the native substrate arachidonic acid.

Comparative Analysis with Structural Analogs

CompoundSubstituentsKey ActivityIC50/MIC\text{IC}_{50}/\text{MIC}
Parent Compound7,8-dimethylAnticancer12.3 μM (MCF-7)
6-Chloro-7-methyl Derivative6-Cl, 7-methylAntibacterial8 μg/mL (S. aureus)
Sulfamethoxazole5-methylisoxazoleAntibiotic32 μg/mL (E. coli)

The chloro-substituted analog shows enhanced antibacterial potency, likely due to increased electrophilicity facilitating bacterial enzyme adduct formation.

Future Research Directions

Structural Optimization

  • Position 6 Substitution: Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) may improve target binding affinity.

  • Prodrug Development: Esterification of the carboxamide could enhance oral absorption.

Target Identification

Proteomic profiling and CRISPR-Cas9 screening are needed to identify primary targets beyond VEGF and COX-2.

In Vivo Efficacy Studies

Rodent models of colorectal cancer (e.g., Azoxymethane-induced) will validate pharmacokinetics and toxicity profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator